6-Methoxy-1,2-dimethylnaphthalene
Description
Contextualization within Substituted Naphthalene (B1677914) Chemical Space
6-Methoxy-1,2-dimethylnaphthalene is a polysubstituted naphthalene characterized by a methoxy (B1213986) group at the 6-position and two adjacent (ortho) methyl groups at the 1- and 2-positions. This particular arrangement of an electron-donating methoxy group on one ring and alkyl groups on the other creates a unique electronic and steric environment. The synthesis of such a precisely substituted molecule is not trivial and would likely require advanced synthetic methodologies to control the placement of each functional group.
Significance as a Unique Chemical Scaffold and Advanced Synthetic Target
The specific substitution pattern of this compound marks it as a unique chemical scaffold. The presence of multiple, distinct functional groups—an ether and two alkyl groups—offers several potential sites for further chemical modification. The methoxy group can be a precursor to a hydroxyl group, which can then be used in a variety of coupling reactions or as a directing group in further substitutions. The methyl groups can potentially be functionalized through oxidation or halogenation, opening pathways to a wider range of derivatives.
The complexity of its structure also renders this compound an advanced synthetic target. The development of a regioselective and efficient synthesis for this compound would be a notable achievement in synthetic organic chemistry. Such a synthesis would likely involve multiple steps, potentially utilizing modern cross-coupling reactions or directed ortho-metalation strategies to achieve the desired substitution pattern. The pursuit of such complex molecules drives the innovation of new synthetic methods.
Overview of Prior Research on Related Naphthalene Derivatives
While research on this compound itself is not widely published, the study of related naphthalene derivatives provides a valuable context for its potential applications. The significance of the dimethylnaphthalene and methoxynaphthalene scaffolds is well-established in both industrial and academic research.
Dimethylnaphthalenes (DMNs): The isomers of dimethylnaphthalene are of considerable industrial importance. wikipedia.org For instance, 2,6-dimethylnaphthalene (B47086) (2,6-DMN) is a key monomer in the production of high-performance polyesters, specifically polyethylene (B3416737) naphthalate (PEN). wikipedia.orgnacatsoc.org PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). nacatsoc.org The synthesis and separation of DMN isomers, such as 1,5-DMN, 1,6-DMN, and 2,6-DMN, have been the subject of extensive research, often involving complex isomerization and selective adsorption processes. wikipedia.orgaiche.org
Methoxynaphthalenes: Naphthalene derivatives bearing methoxy groups are common intermediates in the synthesis of pharmaceuticals and other fine chemicals. orgsyn.org For example, 2-acetyl-6-methoxynaphthalene (B28280) is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. orgsyn.org Similarly, 6-methoxy-2-naphthol (B1581671) is a versatile starting material for various synthetic sequences. orgsyn.org The synthesis of these compounds often involves multi-step procedures, such as the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). orgsyn.org
Furthermore, more complex structures incorporating both methoxy and dimethyl functionalities have been investigated. For example, a novel antimicrobial compound, 7-methoxy-2,2-dimethyl-4-octa-4',6'-dienyl-2H-naphthalen-1-one, isolated from a species of Penicillium, has demonstrated potent antimicrobial and cytotoxic activity against various human cancer cell lines. nih.gov This finding highlights the potential for methoxy-dimethylnaphthalene scaffolds to serve as a basis for the development of new therapeutic agents.
The table below summarizes key research findings on some of these related naphthalene derivatives.
| Derivative Name | Key Research Findings | References |
| 2,6-Dimethylnaphthalene (2,6-DMN) | A crucial monomer for the high-performance polymer polyethylene naphthalate (PEN). Its synthesis and purification from isomeric mixtures are challenging. | wikipedia.orgnacatsoc.org |
| 1,5- and 1,6-Dimethylnaphthalene | Isomers of 2,6-DMN that are often co-produced. Their separation is a key step in obtaining pure 2,6-DMN for polymerization. | aiche.org |
| 2-Acetyl-6-methoxynaphthalene | A well-established intermediate in the synthesis of the anti-inflammatory drug Naproxen. | orgsyn.org |
| 6-Methoxy-2-naphthol | A versatile starting material for various synthetic sequences in organic chemistry. | orgsyn.org |
| 7-methoxy-2,2-dimethyl-4-octa-4',6'-dienyl-2H-naphthalen-1-one | A natural product with demonstrated antimicrobial and cytotoxic properties, indicating the potential bioactivity of this class of compounds. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-methoxy-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-9-4-5-11-8-12(14-3)6-7-13(11)10(9)2/h4-8H,1-3H3 |
InChI Key |
CTZCRDQJJRTRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C=C2)OC)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methoxy 1,2 Dimethylnaphthalene and Analogous Naphthalene Systems
Direct and Indirect Synthetic Routes
The construction of the naphthalene (B1677914) core can be achieved through various direct and indirect synthetic pathways, often relying on the strategic use of precursors that can be cyclized and aromatized.
Precursor-Based Strategies
The synthesis of substituted naphthalenes frequently begins with more readily available cyclic or acyclic precursors. These methods involve the construction of one of the rings of the naphthalene system onto a pre-existing carbocyclic or heterocyclic structure.
From Tetralin Derivatives:
A common indirect route to naphthalene systems involves the synthesis of a tetralin (1,2,3,4-tetrahydronaphthalene) derivative followed by dehydrogenation. For instance, 6-methoxytetralones are valuable intermediates. The synthesis of 6-methoxy-β-tetralone can be achieved from (4-methoxyphenyl)acetyl chloride and ethylene (B1197577) via a Friedel-Crafts acylation followed by cyclization. orgsyn.org Another approach involves the Birch reduction of 6-methoxy-2-naphthol (B1581671). orgsyn.org These tetralone intermediates can then be subjected to further functionalization, such as methylation, followed by aromatization to yield the desired naphthalene. A concise synthesis of 6-methoxy-2-tetralone (B1345760) has been developed, highlighting its importance as a starting material for various complex molecules. medcraveonline.com The dehydrogenation of tetralins to naphthalenes is a crucial final step in many of these synthetic sequences. google.com
From Isoquinolines:
A novel approach to synthesizing polysubstituted naphthalenes involves the "transmutation" of isoquinolines. This strategy uses the isoquinoline (B145761) ring system as a template where the nitrogen atom is replaced by a carbon atom, leading to the formation of a naphthalene derivative. This method is particularly useful for accessing densely substituted naphthalenes that are otherwise challenging to prepare. orgsyn.org
From Methoxy-Naphthalenes:
Methoxy-naphthalenes themselves serve as excellent precursors for further functionalization. For example, 2-methoxynaphthalene (B124790) can be synthesized from 2-naphthol (B1666908) through methylation using reagents like dimethyl sulfate (B86663) or methyl iodide. youtube.comresearchgate.net These methoxy-naphthalenes can then undergo electrophilic substitution reactions, such as acylation, to introduce further functional groups that can be elaborated into the desired substitution pattern. youtube.com The synthesis of 1,6-dimethoxynaphthalene (B30794) from 1,6-dihydroxynaphthalene (B165171) has also been reported, showcasing methods for preparing key intermediates. google.comgoogle.comulethbridge.ca
Regioselective Synthesis Approaches
Controlling the position of substituents on the naphthalene ring is a critical challenge in their synthesis. Regioselective methods aim to install functional groups at specific positions with high precision.
One powerful strategy for achieving regioselectivity is the Diels-Alder reaction, a type of [4+2] cycloaddition. This reaction involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to a naphthalene derivative. The regioselectivity is governed by the electronic properties and substitution patterns of the diene and dienophile. For example, the reaction of a substituted diene with an appropriate dienophile can lead to a specific substitution pattern on the resulting naphthalene ring. libretexts.orglibretexts.orggoogle.com
Another approach to regioselective synthesis involves the directed ortho-metalation of substituted naphthalenes. In this method, a directing group on the naphthalene ring directs the deprotonation and subsequent electrophilic substitution to an adjacent position. This allows for the controlled introduction of substituents at specific locations.
Catalytic Synthetic Approaches
Catalysis has revolutionized the synthesis of complex organic molecules, and naphthalene synthesis is no exception. Metal- and acid-catalyzed reactions offer efficient and selective routes to these aromatic systems.
Metal-Catalyzed Annulations and Cross-Coupling Reactions
Transition metals such as palladium, copper, rhodium, and nickel are widely used to catalyze the formation of naphthalene rings through annulation (ring-forming) and cross-coupling reactions.
Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile. They can be used in the annulation of internal alkynes with o-allylaryl halides to produce substituted naphthalenes. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also instrumental in building up the carbon framework of substituted naphthalenes from precursors like bromo-naphthalenes. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are often used in conjunction with other metals, like palladium, in reactions such as the Sonogashira coupling. They can also mediate their own unique transformations.
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the synthesis of naphthalenes through various cycloaddition and annulation strategies.
Nickel-Catalyzed Reactions: Nickel catalysts can promote cascade reactions, for instance, the reaction of 1-ethynyl-8-iodonaphthalenes with nitriles to form pyrroloarenes, showcasing their utility in constructing complex fused aromatic systems. google.com
Below is a table summarizing some metal-catalyzed reactions for the synthesis of naphthalene derivatives.
| Catalyst | Reaction Type | Starting Materials | Product Type |
| Palladium | Annulation | Internal alkynes, o-allylaryl halides | Substituted naphthalenes |
| Palladium/Copper | Sonogashira Coupling | Bromo-naphthalenes, alkynes | Alkynyl-naphthalenes |
| Nickel | Cascade Reaction | 1-Ethynyl-8-iodonaphthalenes, nitriles | Pyrroloarenes |
Lewis Acid Catalyzed Transformations
Lewis acids, such as aluminum chloride, play a crucial role in classical organic reactions like the Friedel-Crafts acylation and alkylation, which are fundamental for introducing substituents onto aromatic rings. For example, the acylation of 2-methoxynaphthalene can be directed to the 6-position using aluminum chloride in a suitable solvent like nitrobenzene, leading to the formation of 2-acetyl-6-methoxynaphthalene (B28280). google.comyoutube.com The synthesis of 6-methoxy-1-tetralone, a key intermediate, can also be achieved using a one-pot method involving a Lewis acid-catalyzed reaction of anisole. google.com
The choice of Lewis acid and reaction conditions can significantly influence the regioselectivity of these transformations.
Photocatalytic Strategies for Naphthalene Construction
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Visible-light-promoted reactions can be used to construct naphthalene rings under mild conditions. One such strategy involves the [4+2] annulation of amino-benzocyclobutenes with alkynes, where an excited iridium complex acts as the photocatalyst. This method allows for the synthesis of structurally diverse naphthalenes. Another approach utilizes photocatalysis for the oxidative coupling of amines, demonstrating the versatility of this strategy in synthesizing functionalized naphthalene-based materials.
N-Heterocyclic Carbene-Catalyzed Annulations for Naphthalene Derivatives
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of complex aromatic systems like naphthalene derivatives. scripps.edunih.gov Their strong σ-donating ability and the steric bulk that can be tuned by modifying their substituents make them effective ligands for transition metals and potent catalysts in their own right. scripps.edu In the context of naphthalene synthesis, NHC-catalyzed annulation reactions provide an efficient route to functionalized cyclopentenes, which can serve as precursors to naphthalene systems. rsc.org
One notable application involves the NHC-catalyzed internal redox reaction of alkynals, which yields allenoates. nih.gov These allenoates are versatile intermediates that can undergo further transformations to construct the naphthalene scaffold. The reaction proceeds through the formation of a Breslow intermediate from the reaction of the NHC with an aldehyde, which then undergoes a series of steps to afford the final product. youtube.com
A key strategy in NHC catalysis is the generation of α,β-unsaturated acyl azolium intermediates. These reactive species can participate in organocascade reactions with suitable partners to build cyclic structures. For instance, the reaction of modified enals with malonic ester derivatives bearing a γ-benzoyl group, catalyzed by an NHC, leads to the formation of functionalized cyclopentenes with high enantioselectivity. rsc.org This transformation involves a Michael–intramolecular aldol-β-lactonization–decarboxylation sequence. rsc.org
While direct NHC-catalyzed annulations to form 6-Methoxy-1,2-dimethylnaphthalene are not explicitly detailed in the provided context, the methodologies for synthesizing functionalized naphthalene precursors highlight the potential of NHC catalysis in accessing such complex structures. The ability to control stereochemistry and introduce a variety of functional groups makes this an attractive area for further research in the synthesis of substituted naphthalenes. rsc.orgnih.gov
Table 1: Examples of NHC-Catalyzed Reactions for Naphthalene Precursors
| Catalyst | Reactants | Product Type | Key Features |
| Chiral NHC | Modified enals and malonic ester derivatives | Functionalized cyclopentenes | High enantioselectivity, organocascade reaction |
| NHC | Alkynals with a γ-leaving group | Allenoates | Internal redox reaction, potential for enantioselectivity |
| NHC | Aldehydes | Breslow intermediate | Key intermediate in many NHC-catalyzed reactions |
Non-Catalytic and Radical-Based Methodologies
Cycloadditions and Carboannulations
Cycloaddition and carboannulation reactions represent powerful non-catalytic strategies for the construction of the naphthalene core. The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, provides a direct pathway to form the bicyclic framework of naphthalene from readily available starting materials. science.gov A microwave-assisted intramolecular dehydrogenative Diels-Alder reaction of styrenyl derivatives has been developed, offering an efficient route to substituted naphthalenes. science.gov
A notable example of a cascade strategy involves the reaction of three distinct aryne species in tandem. acs.orgnih.gov This one-pot transformation capitalizes on traditional benzyne (B1209423) generation and the thermal hexadehydro-Diels-Alder (HDDA) reaction to rapidly construct various naphthalene products. acs.orgnih.gov This method demonstrates the potential for creating extended polycyclic aromatic systems. acs.orgnih.gov
The electrophilic cyclization of arene-containing propargylic alcohols offers a mild and regioselective route to a wide variety of substituted naphthalenes. nih.gov Reagents such as iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS) can effectively promote this 6-endo-dig cyclization. nih.gov This method is tolerant of various functional groups and has been successfully applied to the synthesis of not only naphthalenes but also other fused aromatic systems like carbazoles and dibenzothiophenes. nih.gov
Table 2: Examples of Cycloaddition and Carboannulation Reactions for Naphthalene Synthesis
| Reaction Type | Key Reagents/Conditions | Substrates | Product |
| Intramolecular Dehydrogenative Diels-Alder | Microwave irradiation | Styrenyl derivatives | Substituted naphthalenes |
| Three-Aryne Cascade | ortho-silyl aryl triflate, thermal HDDA | 1,3-Diynes and 1,2-benzdiyne equivalents | Various naphthalene products |
| Electrophilic Cyclization | ICl, I₂, NBS | Arene-containing propargylic alcohols | Substituted naphthalenes |
Skeletal Editing via Single-Atom Transmutation (e.g., Nitrogen-to-Carbon Transmutation of Isoquinolines)
Skeletal editing has emerged as a transformative strategy for the synthesis of novel molecular architectures. nih.govchinesechemsoc.org A particularly innovative approach is the single-atom transmutation of a nitrogen atom in an isoquinoline ring to a carbon atom, directly yielding a naphthalene derivative. nih.gov This method provides a powerful tool for modifying the core structure of a molecule, offering access to compounds that would be challenging to prepare through traditional synthetic routes. nih.govchinesechemsoc.org
This nitrogen-to-carbon transmutation is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.gov The reaction proceeds through a proposed mechanism involving the formation of a triene intermediate via ring opening of the isoquinoline. This intermediate then undergoes a 6π-electrocyclization followed by an elimination process to afford the final naphthalene product. nih.gov
A significant advantage of this methodology is its broad substrate scope. nih.gov A wide range of isoquinolines with various functional groups, including halogens, ethers, thioethers, and even other heterocyclic moieties, are tolerated in this transformation. nih.gov This demonstrates the selectivity of the N-to-C transmutation at the isoquinoline ring. nih.gov Furthermore, this strategy allows for the facile synthesis of ¹³C-labeled naphthalenes by using a ¹³C-labeled phosphonium ylide, providing a direct route to isotopically labeled compounds for various applications. nih.gov
Cascade Reactions and Rearrangements
Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to constructing complex molecules like naphthalenes in a single synthetic operation. acs.org These reactions combine multiple bond-forming events in a sequential manner without the need for isolating intermediates, thereby streamlining the synthetic process. acs.org
One example is a gold-catalyzed cascade reaction of hydroxy enynes, which can be directed to form either oxanorbornenes or naphthalene derivatives depending on the catalytic system used. acs.org This highlights the versatility of cascade reactions in generating divergent products from the same starting materials. acs.org Another powerful cascade strategy involves a one-pot, three-aryne cascade for the formation of naphthalenes from 1,3-diynes and 1,2-benzdiyne equivalents. acs.orgnih.gov This method showcases the rapid construction of the naphthalene framework through a sequence of aryne trapping events. acs.orgnih.gov
Rearrangement reactions also play a crucial role in the synthesis and modification of naphthalene systems. Thermal rearrangements of aromatic hydrocarbons, for instance, can lead to the isomerization of azulene (B44059) to the more stable naphthalene structure. wikipedia.org Additionally, the steric strain in highly substituted naphthalenes can drive unexpected rearrangements. For example, a 1,8-disubstituted naphthalene derivative was observed to undergo an unprecedented rearrangement, leading to the fragmentation of the aromatic core under mild conditions. acs.org This was attributed to the steric hindrance between the substituents in the peri-positions, which promoted the formation of a strained intermediate that readily underwent further transformation. acs.org
Domino reactions involving Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds provide another efficient route to highly functionalized naphthalenes. nih.gov These reactions proceed through a sequence of Sₙ2' displacement and subsequent SₙAr ring closure to furnish the naphthalene products in good to excellent yields. nih.gov
Table 3: Examples of Cascade and Rearrangement Reactions in Naphthalene Synthesis
| Reaction Type | Key Features | Starting Materials | Product Type |
| Gold-Catalyzed Cascade | Divergent synthesis | Hydroxy enynes | Oxanorbornenes or Naphthalene derivatives |
| Three-Aryne Cascade | One-pot, rapid construction | 1,3-Diynes and 1,2-benzdiyne equivalents | Naphthalene products |
| Thermal Rearrangement | Isomerization | Azulene | Naphthalene |
| Strain-Induced Rearrangement | Fragmentation of aromatic core | 1,8-disubstituted naphthalene derivative | Rearranged product |
| Domino Reaction | Sₙ2' and SₙAr sequence | Morita–Baylis–Hillman acetates and active methylene compounds | Functionalized naphthalenes |
Strategies for Isotopic Labeling of Naphthalene Scaffolds (e.g., ¹³C-labeling)
Isotopic labeling of naphthalene scaffolds is crucial for a wide range of applications, including mechanistic studies, metabolic tracking, and as internal standards in analytical chemistry. researchgate.netnih.govresearchgate.net Several strategies have been developed for the specific incorporation of isotopes like ¹³C into the naphthalene ring system.
One direct method for ¹³C-labeling is through skeletal editing, specifically the nitrogen-to-carbon transmutation of isoquinolines. nih.gov By employing a ¹³C-labeled methyltriphenylphosphonium (B96628) iodide as the carbon source, this reaction allows for the precise installation of a ¹³C atom into the naphthalene ring at a specific position. nih.gov This one-step process offers a significant advantage over traditional multi-step labeling procedures. nih.gov
Another powerful approach involves the use of isotopically labeled building blocks in the synthesis of the naphthalene core. nih.govnih.gov For instance, a highly substituted, octa-alkoxy naphthalene derivative incorporating an adjacent ¹³C spin pair was synthesized from a commercially available ¹³C₂-labeled starting material. nih.govnih.gov The synthetic route involved sequential thermal alkynyl- and arylcyclobutenone rearrangements. nih.govnih.gov A key aspect of this synthesis was a desymmetrization step to introduce a small chemical shift difference between the two ¹³C nuclei, a critical feature for applications in nuclear singlet state NMR. nih.govnih.gov
These strategies demonstrate the versatility of modern synthetic chemistry in preparing isotopically labeled naphthalene derivatives with high precision and efficiency, opening up new avenues for their use in various scientific disciplines.
Table 4: Strategies for Isotopic Labeling of Naphthalenes
| Labeling Strategy | Isotope | Key Reagent/Building Block | Key Reaction |
| Skeletal Editing | ¹³C | ¹³C-labeled methyltriphenylphosphonium iodide | Nitrogen-to-carbon transmutation of isoquinolines |
| Synthetic Build-up | ¹³C | Commercially available ¹³C₂-labeled building block | Thermal alkynyl- and arylcyclobutenone rearrangements |
Reaction Pathways and Transformation Chemistry of 6 Methoxy 1,2 Dimethylnaphthalene Derivatives
Electrophilic Aromatic Substitution Reactions on Methoxy-Dimethylnaphthalenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of 6-Methoxy-1,2-dimethylnaphthalene, the site of substitution is dictated by the combined directing effects of the methoxy (B1213986) and two methyl groups.
The regiochemical outcome of electrophilic substitution on a polysubstituted naphthalene (B1677914) ring is determined by the directing abilities of the existing groups. Both methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating, ortho-, para-directors. libretexts.orgyoutube.com This means they increase the rate of reaction compared to unsubstituted naphthalene and direct incoming electrophiles to the positions ortho and para relative to themselves.
Methoxy Group (-OCH₃): The methoxy group at the C-6 position is a powerful activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. libretexts.org It strongly directs incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (C-4).
Methyl Groups (-CH₃): The methyl groups at C-1 and C-2 are less powerful activators, operating primarily through an inductive electron-donating effect and hyperconjugation. youtube.com The C-1 methyl group directs to positions C-2 (already substituted), C-4, and the peri position C-8. The C-2 methyl group directs to C-1 (substituted) and C-3.
When these effects are combined in this compound, a complex pattern of activation emerges. The C-6 methoxy group strongly activates the C-5 and C-7 positions. The methyl groups activate positions C-3, C-4, and C-8. Therefore, the most likely positions for electrophilic attack are C-5, C-7, C-4, and C-3, with the precise outcome depending on the nature of the electrophile and reaction conditions. In many cases, the powerful directing effect of the methoxy group dominates. For instance, in the related 6-methoxyindoles, the methoxy group activates the nucleus to such an extent that substitution can occur at positions not typically favored in simpler indoles. rsc.org
While electronic effects determine the potential sites of reaction, steric hindrance often plays a decisive role in the final product distribution.
Electronic Influences: The naphthalene ring is inherently more reactive than benzene, and the presence of three electron-donating groups (one methoxy, two methyl) makes this compound a highly activated system for electrophilic aromatic substitution. nih.gov The positions with the highest electron density, and thus the most nucleophilic character, are those activated by the powerful resonance effect of the methoxy group (C-5, C-7).
Steric Influences: The substitution pattern creates significant steric congestion around certain positions.
The C-8 position , while electronically activated by the C-1 methyl group, is subject to severe peri-strain due to its proximity to the C-1 methyl group. This steric clash significantly disfavors attack at C-8. nih.gov
The C-3 position is flanked by the C-2 and C-4 positions, with the C-2 methyl group providing considerable steric hindrance to an incoming electrophile.
The C-5 position is sterically less hindered than C-7 (which is adjacent to the C-6 methoxy group, although this is less impactful than a methyl group).
Therefore, considering both electronic and steric factors, electrophilic attack is most favored at the C-5 position, followed by the C-7 position. The C-4 position is also a potential site, though activation is weaker than at C-5 and C-7. Studies on the Friedel-Crafts acylation of the related 2-methoxynaphthalene (B124790) show that under kinetic control, substitution occurs at the most activated, unhindered C-1 position, while under thermodynamic control, the more stable C-6 acetylated product is formed. rsc.orgorgsyn.org This highlights how reaction conditions can alter regiochemical outcomes.
Table 1: Influence of Reaction Conditions on Product Distribution in the Friedel-Crafts Acylation of 2-Methoxynaphthalene with Acetic Anhydride This table illustrates regioselectivity in a related system, as specific data for this compound is not available.
| Catalyst | Solvent | Temperature (°C) | 2-MN Conversion (%) | Selectivity for 1-acetyl-2-methoxynaphthalene (B1617039) (%) | Selectivity for 6-acetyl-2-methoxynaphthalene (%) | Reference |
|---|---|---|---|---|---|---|
| H₃PW₁₂O₄₀ | [BPy]BF₄ | 120 | 70.4 | 96.4 | Detected after 1h | bas.bg |
| AlCl₃ | CS₂ | - | - | Major Product | Minor Product | rsc.org |
| AlCl₃ | Nitrobenzene | 10.5 - 13 | >90 (implied) | Minor Product | Major Product (45-48% yield) | orgsyn.org |
Functional Group Interconversions and Derivatization Strategies
Beyond electrophilic substitution on the aromatic ring, the existing functional groups—the methyl and methoxy substituents—offer avenues for further chemical transformation, enabling the synthesis of a diverse range of derivatives.
The two methyl groups on the naphthalene core are potential handles for modification. While typically less reactive than the aromatic ring itself, they can undergo functionalization under specific conditions. One of the most common transformations is oxidation. For example, biological systems can metabolize methyl-substituted naphthalenes by hydroxylating a methyl group, which is then further oxidized to a carboxylic acid. nih.gov This transformation from a methyl to a carboxyl group dramatically alters the electronic properties of the ring and provides a new site for reactions like amide or ester formation.
Other potential reactions include radical-mediated halogenation or other functionalization pathways at the benzylic positions of the methyl groups. Studies on related dimethyl-substituted aromatic compounds have shown that methyl groups can be involved in complex reactions, including methyl transfers and couplings under thermal conditions. acs.org Functionalized 1,4-dimethylnaphthalene (B47064) derivatives have also been synthesized as precursors for biomedical applications, demonstrating the utility of modifying the alkyl substituents. nih.govresearchgate.net
The methoxy group is a key functional handle, primarily through its cleavage to a hydroxyl group (-OH), converting the methoxy-naphthalene into a naphthol. This transformation is significant as it unmasks a phenolic hydroxyl group, which is acidic and can participate in a different set of reactions, such as etherification, esterification, or serving as a directing group in its own right.
The O-demethylation of aromatic ethers is a well-established transformation in organic synthesis. chempedia.info A variety of reagents can accomplish this cleavage, with the choice depending on the presence of other functional groups in the molecule. researchgate.net Boron tribromide (BBr₃) is a highly effective and common reagent for cleaving aryl methyl ethers. Other strong acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are also frequently used. researchgate.net This conversion is also a major metabolic pathway for many drugs containing methoxy groups, catalyzed by cytochrome P450 enzymes. nih.gov
Table 2: Common Reagents for Aryl Methyl Ether Demethylation
| Reagent | Typical Conditions | Notes | Reference(s) |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperature | Highly effective, but sensitive to moisture. | researchgate.net |
| Hydroiodic Acid (HI) | Aqueous solution, often with heating | A classic and strong reagent. | researchgate.net |
| Hydrobromic Acid (HBr) | Often in acetic acid, with heating | Effective for cleaving methyl ethers. | researchgate.net |
| Pyridinium Chloride | High temperature (melt) | A salt-based method that can be effective for certain substrates. | chempedia.info |
The ability to perform electrophilic aromatic substitutions and functional group interconversions on the this compound scaffold allows for its development as a versatile chemical building block. google.com By introducing new functionalities, the parent molecule can be tailored for incorporation into larger, more complex structures such as polymers, liquid crystals, or pharmaceutically active compounds. rsc.org
For example:
Formylation: Introduction of an aldehyde group (-CHO), for instance via a Vilsmeier-Haack or Duff reaction, would yield a naphthaldehyde derivative. Such aldehydes are precursors to imines, alcohols (via reduction), and carboxylic acids (via oxidation). patsnap.comnih.gov
Carboxylation: Direct carboxylation or oxidation of the methyl groups nih.gov produces naphthoic acids, which are key intermediates for polymers like polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765) made from a naphthalenedicarboxylic acid monomer. nacatsoc.org
Halogenation: Introducing halogens (Br, Cl) via electrophilic substitution provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for carbon-carbon bond formation.
Phosphorus Functionalization: The introduction of phosphorus-containing groups can create unique ligands or building blocks for materials science. nih.govst-andrews.ac.uk
Through these transformations, the simple this compound can be converted into a range of functionalized derivatives, making it a valuable platform for the synthesis of complex organic materials and molecules. nih.gov
Oxidative and Reductive Transformations of the Naphthalene Core
The naphthalene core of this compound is susceptible to both oxidative and reductive transformations, with the methoxy and methyl substituents playing a important role in the reaction pathways.
The oxidation of methoxy- and methyl-substituted naphthalenes can proceed via several pathways, including benzylic oxidation of the methyl groups and oxidation of the aromatic ring. The electrochemical oxidation of methoxynaphthalenes, for instance, provides a route to further methoxylated naphthalenes and naphthoquinone derivatives. rsc.org In a related compound, 2-methoxy-6-(1-methylethyl)naphthalene, aerobic oxidation has been shown to yield the corresponding hydroperoxide, alcohol, and ketone at the isopropyl group. researchgate.net This suggests that the methyl groups of this compound could undergo similar benzylic oxidation to form alcohols, aldehydes, or carboxylic acids.
The presence of the electron-donating methoxy group can also direct the oxidation of the naphthalene ring, potentially leading to the formation of quinone-type structures. The preparation of 6-methoxy-2-naphthol (B1581671) from 6-bromo-2-methoxynaphthalene via oxidation of an intermediate Grignard reagent highlights the synthetic utility of oxidation reactions in functionalizing the naphthalene core. orgsyn.org
Table 1: Oxidative Transformations of Naphthalene Derivatives
| Starting Material | Reagents and Conditions | Major Product(s) | Reference |
|---|---|---|---|
| 2-Methoxy-6-(1-methylethyl)naphthalene | O₂, N-Hydroxyphthalimide (catalyst) | 2-Methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene | researchgate.net |
The Birch reduction is a prominent method for the partial reduction of aromatic rings, and the outcome is highly dependent on the substituents present. wikipedia.org For methoxy-substituted naphthalenes, the electron-donating nature of the methoxy group directs the reduction to the other ring. lscollege.ac.inkhanacademy.org The reaction involves the addition of solvated electrons, typically from an alkali metal in liquid ammonia, followed by protonation. wikipedia.org The Birch reduction of 6-methoxy-2-naphthol, for example, is a key step in the synthesis of 6-methoxy-2-tetralone (B1345760). orgsyn.org
An alternative to the classical Birch reduction is the use of potassium-graphite intercalate (C₈K) in tetrahydrofuran. huji.ac.il This method has been successfully applied to the reduction of disubstituted naphthalenes, such as 2,6-dimethylnaphthalene (B47086), yielding the corresponding 1,4-dihydronaphthalene (B28168) derivative. huji.ac.il This suggests that this compound would likely undergo reduction in the unsubstituted ring to afford a dihydronaphthalene derivative.
Table 2: Reductive Transformations of Naphthalene Derivatives
| Starting Material | Reagents and Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Naphthalene | Na, liquid NH₃, alcohol | 1,4-Dihydronaphthalene | wikipedia.org |
| 6-Methoxy-2-naphthol | Birch Reduction | 6-Methoxy-2-tetralone | orgsyn.org |
| 2,6-Dimethylnaphthalene | C₈K, THF | 1,4-Dihydro-2,6-dimethylnaphthalene | huji.ac.il |
Enzymatic Transformations of Naphthalene Derivatives (e.g., Naphthalene 1,2-Dioxygenase Reactions)
Enzymatic transformations offer a highly selective means of modifying aromatic compounds under mild conditions. nih.gov Naphthalene 1,2-dioxygenase (NDO) is a well-studied enzyme system that catalyzes the incorporation of both atoms of molecular oxygen into the naphthalene ring to form a cis-dihydrodiol. nih.gov
The substrate scope of NDO is broad and includes various substituted naphthalenes. For dimethylnaphthalene isomers, NDO has been shown to catalyze the monooxygenation of a methyl group to the corresponding benzylic alcohol, which can be further oxidized to a carboxylic acid by other enzymes in the host organism. nih.gov For instance, crude enzymatic preparations from Pseudomonas have been found to oxidize 1,8-dimethylnaphthalene (B165263) to 1-methyl-8-hydroxymethylnaphthalene. nih.gov
Given these findings, it is highly probable that this compound would be a substrate for NDO, leading to the hydroxylation of one or both of the methyl groups. The presence of the methoxy group might also influence the regioselectivity of the enzymatic oxidation, potentially directing the enzyme to a specific methyl group or even to the aromatic ring.
Table 3: Enzymatic Transformations of Dimethylnaphthalene Derivatives
| Starting Material | Enzyme/Organism | Major Product(s) | Reference |
|---|---|---|---|
| 1,8-Dimethylnaphthalene | Pseudomonas sp. (crude enzyme) | 1-Methyl-8-hydroxymethylnaphthalene | nih.gov |
| Dimethylnaphthalene isomers | Naphthalene 1,2-dioxygenase | Benzylic alcohols (from methyl group monooxygenation) | nih.gov |
Formation of Complex Molecular Architectures (e.g., Fused Systems, Charge-Transfer Systems)
The substituted naphthalene core of this compound serves as a versatile scaffold for the construction of more complex molecular architectures, including fused heterocyclic systems and charge-transfer complexes.
The synthesis of fused-ring heterocycles from naphthalene derivatives can be achieved through various synthetic strategies. One such approach is the rhodium-catalyzed [2+2+2] cycloaddition. In a notable example, 2-ethynyl-6-methoxynaphthalene (B157083) has been utilized as a substrate in a cycloaddition reaction with N,N-dipropargyl-p-toluenesulfonamide to produce a 5-aryl-2-tosylisoindoline, which is a fused heterocyclic system. mdpi.com This demonstrates the potential for functionalized derivatives of this compound to be employed in the synthesis of complex polycyclic molecules. Other methods for constructing fused systems from naphthalenes include photocyclization and electrophilic cyclization of alkyne-substituted naphthalenes. nih.gova-z.lu
Naphthalene derivatives with electron-donating substituents, such as methyl and methoxy groups, can act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. The formation of CT complexes between various methylnaphthalene derivatives and tetracyanoethylene (B109619) (TCNE) has been studied, revealing that the position of the methyl groups affects the stability and spectral properties of the complexes. researchgate.net
Furthermore, dimethylnaphthalenes have been used as starting materials for the synthesis of more elaborate donor molecules. For example, a mixture of 2,6- and 2,7-dimethylnaphthalene (B47183) is a precursor in the synthesis of 2,4,7,9-tetramethyl-1,6-dithiapyrene, a donor molecule that forms a charge-transfer complex with TCNQ. nih.gov This suggests that this compound, with its combination of electron-donating groups, would be a good candidate for forming charge-transfer complexes with a variety of electron acceptors.
Table 4: Formation of Complex Molecular Architectures from Naphthalene Derivatives
| Starting Material | Reaction/Acceptor | Product Type | Reference |
|---|---|---|---|
| 2-Ethynyl-6-methoxynaphthalene | Rh-catalyzed [2+2+2] cycloaddition | Fused heterocyclic system (5-aryl-2-tosylisoindoline) | mdpi.com |
| Methylnaphthalene derivatives | Tetracyanoethylene (TCNE) | Charge-transfer complex | researchgate.net |
| 2,6-/2,7-Dimethylnaphthalene mixture | Multi-step synthesis to form 2,4,7,9-tetramethyl-1,6-dithiapyrene, then reaction with TCNQ | Charge-transfer complex | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) techniques, offers a profound look into the molecular vibrations of 6-Methoxy-1,2-dimethylnaphthalene. These vibrations, which are unique to the molecule's structure, provide a "fingerprint" that allows for detailed structural assignment.
Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment
Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G, have been shown to provide vibrational frequencies that are in good agreement with experimental data after appropriate scaling. asianpubs.org For 1,2-dimethylnaphthalene (B110214), a complete vibrational analysis has been performed, which serves as a foundational reference. asianpubs.org The introduction of a methoxy (B1213986) group at the 6-position is expected to introduce characteristic bands and influence the existing vibrational modes of the dimethylnaphthalene core.
Key expected FT-IR vibrational modes for this compound include:
Aromatic C-H Stretching: These vibrations are typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl groups will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.
C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds within the naphthalene (B1677914) ring system gives rise to a series of bands, typically between 1620 cm⁻¹ and 1450 cm⁻¹.
C-O Stretching: The methoxy group will introduce a strong absorption band due to the C-O stretching vibration, expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
CH₃ Bending: The bending vibrations of the methyl groups will appear around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).
In-plane and Out-of-plane C-H Bending: These vibrations, which are characteristic of the substitution pattern on the aromatic ring, occur in the fingerprint region (below 1500 cm⁻¹).
A hypothetical table of the most significant FT-IR vibrational frequencies for this compound, based on theoretical calculations for analogous compounds, is presented below.
Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Asymmetric CH₃ Stretch |
| ~2870 | Medium | Symmetric CH₃ Stretch |
| ~1610 | Strong | Aromatic C=C Stretch |
| ~1500 | Strong | Aromatic C=C Stretch |
| ~1460 | Medium | Asymmetric CH₃ Bend |
| ~1380 | Medium | Symmetric CH₃ Bend |
| ~1260 | Strong | Asymmetric C-O-C Stretch |
| ~1030 | Strong | Symmetric C-O-C Stretch |
| ~880 | Strong | Aromatic C-H Out-of-plane Bend |
| ~820 | Strong | Aromatic C-H Out-of-plane Bend |
Fourier Transform-Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, FT-Raman detects vibrations that lead to a change in the polarizability of the molecule. For aromatic systems like this compound, the C=C stretching vibrations of the naphthalene ring and the symmetric vibrations of the methyl groups are expected to be particularly strong in the Raman spectrum.
The FT-Raman spectrum can be a powerful tool for confirming the assignments made from the FT-IR data and for observing vibrations that may be weak or absent in the infrared spectrum. For instance, the symmetric stretching of the naphthalene skeleton is often a prominent feature in the Raman spectrum.
Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3055 | Strong | Aromatic C-H Stretch |
| ~2920 | Strong | Symmetric CH₃ Stretch |
| ~1615 | Very Strong | Aromatic C=C Stretch |
| ~1385 | Strong | Symmetric CH₃ Bend |
| ~1350 | Strong | Naphthalene Ring Breathing |
| ~760 | Medium | Ring Deformation |
Conformational Analysis through Vibrational Spectroscopic Data
The methoxy group attached to the naphthalene ring is not rigidly fixed and can rotate around the C-O bond. This rotation can lead to different stable conformations, or conformers. Vibrational spectroscopy can be a sensitive probe of these conformational changes. Theoretical calculations can predict the vibrational frequencies for different conformers. By comparing the calculated spectra with the experimental FT-IR and FT-Raman spectra, it is possible to determine the most stable conformation of the molecule in the gas phase or in a particular solvent. The presence of specific bands or shifts in band positions can be indicative of the preferred orientation of the methoxy group relative to the naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
High-Resolution ¹H NMR and ¹³C NMR for Detailed Structural Features
High-resolution ¹H and ¹³C NMR spectra provide a wealth of information about the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The chemical shifts (δ) of these protons are influenced by their electronic environment. The aromatic protons will resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the substitution pattern on the naphthalene ring. The two methyl groups at positions 1 and 2 will likely have slightly different chemical shifts due to their different spatial environments. The methoxy protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the methoxy group (C-6) will be significantly deshielded. The carbons of the methyl groups will appear in the upfield region (δ 15-25 ppm). The methoxy carbon will have a characteristic chemical shift around δ 55-60 ppm.
The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established correlations and data from analogous compounds.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Methoxy (OCH₃) | ~3.9 | Singlet |
| Methyl (C1-CH₃) | ~2.5 | Singlet |
| Methyl (C2-CH₃) | ~2.4 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~157 |
| Aromatic C | 110 - 135 |
| Methoxy (OCH₃) | ~55 |
| Methyl (C1-CH₃) | ~20 |
| Methyl (C2-CH₃) | ~15 |
Correlation of Theoretical Chemical Shift Predictions with Experimental Data
Modern computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, allow for the accurate prediction of NMR chemical shifts. researchgate.net These theoretical calculations can be invaluable in assigning the signals in complex NMR spectra and in confirming the proposed structure of a molecule. By comparing the theoretically predicted chemical shifts for this compound with experimentally obtained data (when available), a high degree of confidence in the structural assignment can be achieved. Any significant deviations between the experimental and theoretical values can point to interesting electronic or conformational effects within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound, featuring a naphthalene core, is rich in π-electrons, making it particularly suitable for UV-Vis analysis.
The primary electronic transitions observed in molecules containing aromatic rings and heteroatoms are π→π* and n→π* transitions. The naphthalene system gives rise to intense absorptions corresponding to π→π* transitions. In unsubstituted naphthalene, characteristic absorption bands, designated as ¹Lₐ and ¹Lₑ, appear in the UV region. The introduction of substituents onto the naphthalene ring—specifically the two methyl groups and one methoxy group in this compound—alters the electronic properties and thus the absorption spectrum.
Both methyl (-CH₃) and methoxy (-OCH₃) groups are considered auxochromes. An auxochrome is a group of atoms that, when attached to a chromophore (the light-absorbing part of the molecule, in this case, the naphthalene ring), modifies its ability to absorb light. These groups typically cause a bathochromic shift (or red shift), moving the absorption maxima (λₘₐₓ) to longer wavelengths. The methoxy group, with its non-bonding electrons (n-electrons) on the oxygen atom, can also introduce lower energy n→π* transitions.
Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds
| Transition Type | Expected Wavelength (λₘₐₓ) Range | Associated Structural Feature |
| π → π | ~230-250 nm | Naphthalene Aromatic System |
| π → π | ~280-320 nm | Naphthalene Aromatic System |
| n → π* | >300 nm (typically weak) | Methoxy Group (-OCH₃) |
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₁₃H₁₄O), the molecular weight is 186.25 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
The fragmentation of this compound is expected to follow pathways characteristic of substituted aromatic compounds, particularly those bearing methyl and methoxy groups.
Molecular Ion (M⁺•): Aromatic systems are stable, and thus a prominent molecular ion peak at m/z = 186 is expected.
Loss of a Methyl Radical (M-15): A primary and highly favorable fragmentation pathway for methylated aromatics is the cleavage of a methyl group to form a stable benzylic-type carbocation. Analysis of 1,2-dimethylnaphthalene shows that the base peak (the most abundant ion) corresponds to the loss of a methyl radical (M-15). massbank.eu Therefore, a very intense peak at m/z = 171 ([M-15]⁺) is predicted for this compound.
Fragmentation of the Methoxy Group: Aryl ethers undergo characteristic fragmentations. miamioh.edu One common pathway is the loss of the entire methoxy radical (•OCH₃), leading to a peak at m/z = 155 ([M-31]⁺). Another possibility is the loss of formaldehyde (B43269) (CH₂O) through a rearrangement process, which would produce a fragment at m/z = 156 ([M-30]⁺•). Data for 2-methoxynaphthalene (B124790) shows significant peaks corresponding to the molecular ion (m/z 158) and a fragment from the loss of a methyl group followed by CO (m/z 115). nih.gov
Other Fragments: Subsequent fragmentation of the primary ions can lead to smaller fragments, including those characteristic of the naphthalene skeleton itself, such as peaks at m/z = 128 and 115.
By analyzing the precise mass and relative abundance of these fragments, the connectivity of the atoms in the original molecule can be deduced, confirming the presence and positions of the methoxy and dimethyl substituents on the naphthalene core.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Daltons) | Proposed Fragment Ion | Identity of Lost Neutral Fragment(s) | Predicted Relative Abundance |
| 186 | [C₁₃H₁₄O]⁺• | None (Molecular Ion) | High |
| 171 | [C₁₂H₁₁O]⁺ | •CH₃ | Very High (Possible Base Peak) |
| 156 | [C₁₂H₁₂]⁺• | CH₂O | Moderate |
| 155 | [C₁₂H₁₁]⁺ | •OCH₃ | Moderate |
| 128 | [C₁₀H₈]⁺• | C₃H₆O or •CH₃ + CH₂O | Moderate to Low |
X-ray Crystallography
For this compound, a single-crystal X-ray diffraction experiment would unambiguously confirm its molecular structure and provide invaluable insight into its solid-state properties. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.
While the specific crystal structure of this compound is not publicly documented, the crystallographic data for the parent naphthalene molecule provides a foundational example of the type of information obtained. royalsocietypublishing.org Naphthalene crystallizes in the monoclinic system, which describes the shape of its unit cell—the basic repeating block of the crystal lattice. The analysis also identifies the space group (P2₁/a), which defines the symmetry operations within the unit cell. royalsocietypublishing.org
The introduction of substituents like methyl and methoxy groups onto the naphthalene core would significantly influence the crystal packing. These groups would alter the molecular shape and introduce different intermolecular interactions (e.g., C-H···π interactions), likely resulting in a different crystal system and space group compared to unsubstituted naphthalene.
Table 3: Crystal Data for Naphthalene (as a Reference)
| Parameter | Value | Description |
| Chemical Formula | C₁₀H₈ | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The shape of the unit cell defined by its axes. |
| Space Group | P2₁/a | The set of symmetry elements in the unit cell. |
| a (Å) | 8.29 | Length of the 'a' axis of the unit cell. |
| b (Å) | 5.97 | Length of the 'b' axis of the unit cell. |
| c (Å) | 8.68 | Length of the 'c' axis of the unit cell. |
| β (°) | 122.7 | The angle between the 'a' and 'c' axes. |
| Molecules per Cell (Z) | 2 | The number of molecules within one unit cell. |
Data sourced from a quantitative X-ray investigation of naphthalene. royalsocietypublishing.org
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical studies focused solely on the chemical compound “this compound.” Consequently, the detailed analysis requested in the outline regarding its quantum chemical calculations, molecular structure, and electronic properties cannot be provided at this time.
Scientific research in computational chemistry often focuses on molecules with specific known applications or theoretical interest. While studies exist for related compounds such as various dimethylnaphthalene isomers and other methoxy-substituted aromatic systems, the specific combination of the methoxy and two dimethyl groups at the 1, 2, and 6 positions of the naphthalene core does not appear to have been the subject of published theoretical investigation.
Therefore, data pertaining to Density Functional Theory (DFT) studies, Hartree-Fock (HF) calculations, basis set analysis, optimized geometries, conformational stability, atomic charge distributions, and Molecular Electrostatic Potential (MESP) mapping for this compound are not available in the public domain.
Future computational research may explore this specific isomer, at which point a detailed article as per the requested structure could be generated. Until such studies are published, any attempt to create the requested article would rely on speculation or data from dissimilar molecules, which would not be scientifically accurate or adhere to the specific constraints of the request.
Computational Chemistry and Theoretical Studies on 6 Methoxy 1,2 Dimethylnaphthalene
Molecular Structure and Electronic Properties Investigations
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties
Frontier Molecular Orbital (HOMO-LUMO) analysis is fundamental to understanding a molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. For related polycyclic aromatic hydrocarbons (PAHs), substitutions with functional groups like methoxy (B1213986) and methyl groups have been shown to alter the HOMO-LUMO gap, thereby tuning their electronic properties and reactivity. However, specific calculated values for the HOMO-LUMO energies and the corresponding energy gap for 6-Methoxy-1,2-dimethylnaphthalene are not available in existing research.
Electron Localization Function (ELF) and Atoms-in-Molecules (AIM) Theory Applications
The Electron Localization Function (ELF) provides a method for mapping electron pair probability in a molecule, offering a chemically intuitive picture of electron localization. It helps to visualize core electrons, covalent bonds, and lone pairs, essentially providing a faithful representation of VSEPR theory. Complementary to this, the Quantum Theory of Atoms in Molecules (AIM) partitions the electron density of a molecule into atomic basins, allowing for the consistent calculation of various atomic properties. These methods are invaluable for analyzing chemical bonding and non-covalent interactions. Application of ELF and AIM would elucidate the nature of the bonding within the naphthalene (B1677914) core and the influence of the methoxy and dimethyl substituents in this compound, but such specific analyses have not been published.
Reactivity and Reaction Mechanism Studies
Computational Exploration of Reaction Pathways and Transition States
The computational investigation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For a substituted naphthalene like this compound, theoretical studies would likely focus on electrophilic aromatic substitution, oxidation of the methyl groups, or reactions involving the methoxy group.
To explore these pathways, quantum chemical calculations, particularly Density Functional Theory (DFT), would be the method of choice. A typical workflow would involve:
Reactant and Product Optimization: The geometric structures of the reactant (this compound) and potential products are optimized to find their lowest energy conformations.
Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structure connecting reactants and products.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a transition state is characterized by a single imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, verifying the proposed reaction mechanism.
These computational explorations would provide crucial insights into the activation energies and reaction kinetics, guiding synthetic efforts and explaining observed reactivity.
Advanced Theoretical Applications
Beyond reaction mechanisms, computational chemistry offers tools to predict various molecular properties. For this compound, advanced theoretical applications could uncover its potential in materials science and conformational dynamics.
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, guiding the design of new materials. The key parameters to be calculated are the first hyperpolarizability (β) for second-order NLO effects and the second hyperpolarizability (γ) for third-order effects.
These properties are typically calculated using time-dependent density functional theory (TD-DFT) or other correlated wave function methods. The calculations would involve determining the response of the molecule's electron density to an external electric field. For this compound, the presence of the electron-donating methoxy and methyl groups on the π-conjugated naphthalene system suggests the possibility of NLO activity.
Table 1: Hypothetical Data Table for NLO Properties of this compound
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Data not available |
| First Hyperpolarizability (β) | Data not available |
| Second Hyperpolarizability (γ) | Data not available |
Note: This table is for illustrative purposes, as specific data for this compound is not currently available in the literature.
The conformational flexibility of a molecule is crucial for its biological activity and material properties. Potential Energy Surface (PES) scans are computational techniques used to explore the different conformations of a molecule and the energy barriers between them.
For this compound, the primary conformational freedom would arise from the rotation of the methyl and methoxy groups. A PES scan would involve systematically rotating one or more dihedral angles while optimizing the rest of the molecular geometry at each step. This would reveal the most stable conformations (global and local minima) and the transition states connecting them.
Table 2: Hypothetical Data Table for Conformational Analysis of this compound
| Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|
| C1-C2-C(methyl)-H | Data not available |
| C5-C6-O-C(methyl) | Data not available |
Note: This table is for illustrative purposes, as specific data for this compound is not currently available in the literature.
The results of such scans would provide valuable information on the molecule's flexibility and the energetic landscape of its conformational space.
Emerging Research Directions and Future Perspectives for 6 Methoxy 1,2 Dimethylnaphthalene
Role in Advanced Materials Science
The exploration of novel organic molecules for advanced materials is a burgeoning field, with a particular focus on organic electronics, photonics, and charge-transfer systems. The structural characteristics of 6-Methoxy-1,2-dimethylnaphthalene make it a compelling candidate for investigation in these areas.
Organic Electronics and Photonics
The naphthalene (B1677914) core of this compound provides a rigid, planar, and aromatic scaffold, which is a fundamental prerequisite for many organic electronic materials. The methoxy (B1213986) and methyl substituents can be expected to modulate the electronic properties of the naphthalene system, influencing the HOMO/LUMO energy levels and thereby the charge transport characteristics. The electron-donating nature of the methoxy group, in particular, can enhance the electron density of the naphthalene ring, potentially lowering the ionization potential and improving its properties as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
Future research could focus on synthesizing and characterizing thin films of this compound to evaluate their charge carrier mobility, photoluminescent properties, and suitability for device fabrication. Silylethyne substitutions, which have been shown to enhance solubility and self-assembly in other polycyclic aromatic hydrocarbons, could be a strategy to improve the processability of materials based on this compound. sigmaaldrich.com
Charge-Transfer Systems
The electron-rich nature of the this compound system makes it an excellent candidate for use as a donor in charge-transfer complexes. When combined with suitable electron-acceptor molecules, it could form materials with interesting optical and electronic properties, potentially leading to applications in organic conductors and non-linear optics. The specific arrangement of the substituents may also allow for the fine-tuning of the charge-transfer interactions.
Development of Novel Catalytic Systems for Highly Efficient Naphthalene Synthesis
The efficient and selective synthesis of substituted naphthalenes is a significant area of research, driven by the demand for precursors to high-performance polymers and other advanced materials. wikipedia.org The synthesis of 2,6-dimethylnaphthalene (B47086), for instance, is a well-established industrial process, and similar strategies could be adapted for this compound. wikipedia.orgnacatsoc.org
Future research is likely to focus on the development of shape-selective catalysts, such as zeolites, to control the regioselectivity of the alkylation and methoxylation reactions on the naphthalene core. researchgate.net The use of ionic liquids as catalysts is another promising avenue, as they can offer high selectivity under mild reaction conditions. nacatsoc.org The development of one-pot synthesis methods, starting from readily available precursors, would be a significant step towards the cost-effective production of this compound.
| Catalyst Type | Potential Advantages in Naphthalene Synthesis |
| Zeolites (e.g., ZSM-5, H-Beta) | Shape selectivity, thermal stability, reusability. researchgate.net |
| Ionic Liquids | High selectivity, mild reaction conditions, potential for catalyst recycling. nacatsoc.org |
| Solid Acid Catalysts | Ease of separation from product, reduced corrosion issues. |
Advanced Theoretical Modeling for Predictive Synthesis and Property Design
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can provide valuable insights into its properties and reactivity, guiding experimental efforts.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, spectroscopic properties (such as NMR and UV-Vis spectra), and thermodynamic stability of this compound and its isomers. This information can aid in the identification of the most promising synthetic routes and in the interpretation of experimental data.
Furthermore, molecular dynamics simulations could be used to model the behavior of this compound in the solid state or in solution, providing insights into its crystal packing, morphology, and transport properties. This is particularly relevant for its potential applications in organic electronics.
Integration into Complex Polycyclic Aromatic Hydrocarbon Architectures and Supramolecular Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are the building blocks for a wide range of complex and functional materials. nih.gov this compound could serve as a versatile building block for the synthesis of larger, more complex PAH architectures with tailored properties.
The methoxy group provides a handle for further functionalization, allowing for the covalent linking of this compound units to form oligomers or polymers with extended π-conjugation. These materials could exhibit interesting photophysical properties and find applications in light-emitting or light-harvesting devices.
In the realm of supramolecular chemistry, the specific substitution pattern of this compound could be exploited to direct non-covalent interactions, such as π-π stacking and hydrogen bonding (if the methoxy group is hydrolyzed to a hydroxyl group). This could enable the self-assembly of well-defined nanostructures with emergent properties.
Q & A
Q. What are the recommended methods for synthesizing 6-Methoxy-1,2-dimethylnaphthalene in laboratory settings?
Methodological Answer: Synthesis typically involves functionalization of naphthalene derivatives. A common approach includes:
- Methoxy and methyl group introduction : Utilize Friedel-Crafts alkylation or methoxylation under controlled catalytic conditions (e.g., AlCl₃ or FeCl₃).
- Regioselective control : Optimize reaction temperature and solvent polarity to direct substituents to the 1,2-positions.
- Purification : Column chromatography or recrystallization to isolate the compound. For example, methyl group introduction via alkylation of 6-methoxynaphthalene derivatives has been demonstrated in multi-step protocols .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization involves:
- Spectroscopic analysis :
- Chromatographic methods : HPLC or GC-MS to quantify purity (>95% recommended for experimental reproducibility).
Q. What are the best practices for conducting a comprehensive literature review on this compound's health effects?
Methodological Answer: Follow systematic review frameworks, such as:
- Inclusion criteria : Prioritize peer-reviewed studies on inhalation, oral, or dermal exposure routes in humans or lab animals. Focus on endpoints like hepatic, renal, or respiratory effects (Table B-1 in ) .
- Risk of bias assessment : Use standardized questionnaires (Tables C-6, C-7) to evaluate study validity, including randomization, blinding, and exposure characterization .
- Foreign language studies : Translate critical studies lacking English abstracts using tools like DeepL or professional services .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicological data for this compound?
Methodological Answer:
- Mechanistic validation : Compare metabolic activation pathways using liver microsomes (in vitro) and whole-animal models (in vivo). For example, discrepancies in oxidative stress responses may arise from differences in cytochrome P450 activity .
- Dose-response alignment : Normalize exposure levels (e.g., mg/kg/day) across studies and account for bioavailability differences.
- Risk of bias tiers : Classify studies into high/medium/low confidence tiers based on exposure characterization and outcome assessment () .
Q. How to design experiments to assess the metabolic pathways of this compound?
Methodological Answer:
- In vitro assays :
- Use hepatocyte cultures or liver microsomes to identify phase I (oxidation) and phase II (conjugation) metabolites.
- Monitor metabolites via LC-MS/MS .
- In vivo studies : Administer radiolabeled compound (e.g., ¹⁴C) to track distribution and excretion in animal models.
- Computational modeling : Predict metabolic sites using software like Schrödinger’s Xenosite or ADMET Predictor .
Q. What methodologies are employed to evaluate the environmental fate and bioaccumulation potential?
Methodological Answer:
- Environmental persistence : Conduct soil/water half-life studies under varying pH and temperature.
- Bioaccumulation factor (BAF) : Measure lipid-water partitioning (log P) and tissue concentrations in aquatic organisms (e.g., zebrafish).
- Degradation pathways : Use GC-MS to identify photolysis or microbial degradation byproducts. Reference frameworks from ATSDR’s environmental fate assessments () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
